molecular formula C20H22N6O B5979326 N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide

Numéro de catalogue B5979326
Poids moléculaire: 362.4 g/mol
Clé InChI: NKILRRLWJCEVRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB belongs to the class of tetrazole-containing compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.

Mécanisme D'action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to interact with various molecular targets, including ion channels, enzymes, and receptors. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit voltage-gated sodium channels and calcium channels, which may contribute to its neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has also been shown to interact with the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to induce apoptosis and inhibit angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and reduce blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its potential therapeutic applications in various diseases. N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have pharmacological properties that may be useful in the treatment of cancer, neurological disorders, and cardiovascular diseases. However, one limitation of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide is its limited availability and high cost, which may limit its use in preclinical and clinical studies.

Orientations Futures

There are several future directions for research on N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide. In cancer research, further studies are needed to determine the efficacy of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in various cancer types and to elucidate its mechanism of action. In neurological disorders, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of Alzheimer's disease and other neurodegenerative diseases. In cardiovascular diseases, further studies are needed to determine the potential use of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide in the treatment of hypertension and other cardiovascular diseases. Additionally, further studies are needed to optimize the synthesis of N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide and to develop more efficient and cost-effective methods for its production.

Méthodes De Synthèse

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide can be synthesized through a multistep process involving the reaction of 1-benzyl-4-piperidone with sodium azide, followed by the addition of 3-bromo-1-(4-methylphenyl)tetrazole and subsequent reduction with sodium borohydride. The final product is purified through chromatography and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease. In cardiovascular diseases, N-(1-benzyl-4-piperidinyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have vasodilatory effects and may have potential use in the treatment of hypertension.

Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(17-7-4-8-19(13-17)26-15-21-23-24-26)22-18-9-11-25(12-10-18)14-16-5-2-1-3-6-16/h1-8,13,15,18H,9-12,14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKILRRLWJCEVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-3-(1H-tetrazol-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.